4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride
Description
4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride (CAS: 147085-13-0) is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with an amino group, a hydroxyimino moiety, and a carbimidoyl chloride group. Its molecular formula is C₃H₃ClN₄O₂, with a molecular weight of 172.09 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials research due to its reactive chloride group, which facilitates nucleophilic substitution reactions. Suppliers such as Leyan Reagent, Synthonix, and Fluorochem-B offer it in purities ranging from 97% to >98%, with packaging options from 1 mg to 5 g .
Properties
IUPAC Name |
(3Z)-4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN4O2/c4-2(6-9)1-3(5)8-10-7-1/h9H,(H2,5,8)/b6-2- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNWHKAEEDWAGF-KXFIGUGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)C(=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NON=C1N)/C(=N/O)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60425558 | |
| Record name | 1,2,5-Oxadiazole-3-carboximidoyl chloride, 4-amino-N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147085-13-0 | |
| Record name | 1,2,5-Oxadiazole-3-carboximidoyl chloride, 4-amino-N-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60425558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4 amino N hydroxy 1,2,5 oxadiazole 3 carbimidoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Amidoxime Intermediate: Modified Ichikawa Protocol
The foundational route to 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride begins with the synthesis of malononitrile oxime (9), as first reported by Ichikawa and coworkers . The original three-step process involves:
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Nitrosation of malononitrile using sodium nitrite (NaNO₂) in aqueous HCl to yield oxime 9.
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Reaction with hydroxylamine to form amidoxime 10.
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Thermal dehydration under basic conditions to produce the target amidoxime 1.
Modern modifications address yield and purity challenges by replacing HCl with acetic acid (AcOH) during the nitrosation step, creating a buffered environment that stabilizes pH . This adjustment reduces side reactions, such as premature hydrolysis, and improves the overall yield of amidoxime 1 to >75%. The final dehydration step employs refluxing ethanol with catalytic potassium carbonate, achieving cyclization to the oxadiazole core .
Oxidation of Amidoxime to Carbimidoyl Chloride
The conversion of amidoxime 1 to this compound (2) requires selective oxidation. Traditional oxidants like lead dioxide (PbO₂) or manganese dioxide (MnO₂) in acetic acid often produce side products such as amide 17 due to competing hydrolysis . To suppress this, lead tetraacetate (LTA) in a 1:10 AcOH–MeCN mixture at room temperature has been adopted . The mechanism involves LTA-mediated dehydrogenation, where water generated during oxidation reacts preferentially with LTA to form acetic acid and PbO₂, minimizing hydrolysis of the nitrile product. This method achieves a 65–70% isolated yield after recrystallization from water .
ZnCl₂-Mediated Cyclization in Solvent Systems
An alternative route leverages ZnCl₂ as a Lewis acid catalyst to facilitate cyclization (Table 1). Key findings include:
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Solvent selection : n-Butyl acetate (n-BuOAc) outperforms ethyl acetate (EtOAc) due to its higher boiling point (120°C vs. 77°C), enabling longer reaction times without solvent evaporation .
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Acid co-catalysts : Gaseous HBr or H₂SO₄ enhances protonation of the amidoxime intermediate, accelerating nucleophilic substitution. For example, HBr in n-BuOAc at 120°C yields 62% of the target chloride .
Table 1. Optimization of ZnCl₂-Mediated Synthesis
| Entry | Solvent | Acid | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | EtOAc | HCl (gas) | 77 | 23 |
| 2 | n-BuOAc | HBr (gas) | 120 | 62 |
| 3 | i-PrCO₂Pr | HBr (gas) | 120 | 44 |
| 4 | n-BuOAc | H₂SO₄ | 120 | 55 |
Dipolar Cycloaddition via Nitrile Oxide Intermediate
Carbohydroximidoyl chloride 2 undergoes dipolar cycloaddition through a nitrile oxide intermediate (11), enabling access to furoxan and dioxadiazine derivatives . The optimal conditions for generating intermediate 11 involve a biphasic mixture of aqueous Na₂CO₃ and diethyl ether, which promotes dimerization via head-to-head cycloaddition . This method is particularly valuable for synthesizing structurally complex derivatives but requires strict pH control to avoid decomposition.
Large-Scale Synthesis and Industrial Adaptations
Scaling the ZnCl₂-mediated method introduces challenges such as exothermicity and solvent recovery. Pilot-scale trials demonstrate that substituting HBr gas with solid p-toluenesulfonic acid (PTSA) in n-BuOAc reduces corrosion risks while maintaining a 53% yield . Additionally, continuous flow systems have been explored to improve heat dissipation and reproducibility, though further optimization is needed for commercial viability .
Chemical Reactions Analysis
4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride, also known as 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride, is a chemical compound with the molecular formula and a molecular weight of 162.53 g/mol . It features an oxadiazole ring, an amino group, and a carboximidoyl chloride functional group, which contribute to its reactivity and biological interactions.
Scientific Research Applications
4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride is used in scientific research across various disciplines:
- Chemistry It serves as a building block in the synthesis of complex organic molecules.
- Biology It is investigated as a biochemical probe and for its interactions with biological macromolecules.
- Medicine It is explored for potential therapeutic properties, including antimicrobial and anticancer activities.
- Industry It is utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
The biological activity of 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride is mainly due to its interaction with specific molecular targets. The oxadiazole and N-hydroxy parts are crucial for binding to proteins involved in various biological pathways. For example, it can inhibit the binding of phosphatidylinositol-3,4,5-trisphosphate to the pleckstrin homology (PH) domain, which affects the activity of the AKT enzyme involved in cell signaling pathways related to growth and survival.
Antimicrobial Properties
Research shows that compounds containing oxadiazole rings have antimicrobial activities. Studies on 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride have shown:
- Antibacterial Activity The compound has demonstrated effectiveness against various bacterial strains, such as Escherichia coli and Staphylococcus aureus in vitro.
- Antifungal Activity Preliminary studies suggest potential antifungal effects against common pathogens like Candida albicans.
Anticancer Activity
The compound's ability to modulate key signaling pathways makes it a candidate for anticancer research:
- Cell Proliferation Inhibition In vitro assays have revealed that 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidoyl chloride can reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. This effect is likely mediated through apoptosis induction and cell cycle arrest mechanisms.
Other Biological Activities
Additionally, this compound has been investigated for:
- Anti-inflammatory Effects It may reduce inflammation markers in cellular models.
- Antioxidant Activity The presence of hydroxyl groups contributes to its potential as an antioxidant agent.
Mechanism of Action
The mechanism of action of 4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride involves its interaction with specific molecular targets. The oxadiazole and N-hydroxy moieties are essential for its activity. These groups interact with target proteins or enzymes, leading to the modulation of biological pathways. For example, the compound has been shown to inhibit the binding of phosphatidylinositol-3,4,5-trisphosphate to the pleckstrin homology (PH) domain, affecting the activity of the AKT enzyme .
Comparison with Similar Compounds
Comparison with Similar Oxadiazole Derivatives
Structural and Functional Differences
The table below compares the target compound with structurally related oxadiazole derivatives:
Key Observations:
Structural Isomerism : The target compound belongs to the 1,2,5-oxadiazole family, whereas analogs like 5-(o-Tolyl)-1,3,4-oxadiazole-2-thiol are 1,3,4-oxadiazoles . This positional difference significantly alters electronic properties and reactivity .
Functional Groups : The carbimidoyl chloride group in the target compound enhances its electrophilicity, making it suitable for coupling reactions. In contrast, ester or thiol derivatives (e.g., ethyl carboxylate) are less reactive but more stable .
Stability and Handling
- The target compound’s carbimidoyl chloride group makes it hygroscopic , requiring storage under inert conditions. In contrast, thiol or ester derivatives are more stable at room temperature .
- Suppliers note that some analogs, such as (Z)-4-Chloro-N'-hydroxybenzamidine (CAS: 1219625-96-3), are discontinued, highlighting the importance of the target compound’s commercial availability .
Biological Activity
Overview
4-Amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride (CAS No. 147085-13-0) is a chemical compound with significant potential in biological research. Its unique structure, featuring an oxadiazole ring, amino group, and hydroxyl group, positions it as a versatile building block in organic synthesis and a candidate for various biological applications. This article explores its biological activity, particularly focusing on antimicrobial and anticancer properties, supported by recent research findings.
- Molecular Formula : C₃H₃ClN₄O₂
- Molecular Weight : 162.53 g/mol
- Density : ~2.13 g/cm³
- Solubility : Soluble in dimethyl sulfoxide at concentrations exceeding 48 mg/mL
The biological activity of this compound is attributed to its interaction with specific molecular targets. The oxadiazole and N-hydroxy groups are essential for binding to proteins involved in critical cellular pathways. Notably, the compound has been shown to inhibit the binding of phosphatidylinositol-3,4,5-trisphosphate to the pleckstrin homology (PH) domain, affecting the activity of the AKT enzyme, which plays a crucial role in cell survival and growth signaling pathways.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit broad-spectrum antimicrobial activities. The following table summarizes findings from various studies on the antimicrobial efficacy of this compound and related compounds:
| Study Reference | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| Dhumal et al. (2016) | Mycobacterium bovis BCG | Strong inhibition observed | Antitubercular |
| Salama et al. (2020) | Clostridium difficile | MIC = 0.003–0.03 µg/mL | Antimicrobial |
| Vosatka et al. (2018) | M. tuberculosis (susceptible and drug-resistant strains) | MIC = 4–8 µM | Antimycobacterial |
These studies highlight the compound's potential as an effective antimicrobial agent against various pathogens.
Anticancer Properties
The anticancer potential of this compound has been investigated through various assays and molecular docking studies:
- Cell Line Studies : Preliminary studies have indicated that derivatives of oxadiazole exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Molecular Docking : Computational analyses suggest that this compound may interact with key proteins involved in cancer progression and metastasis.
Case Studies
Several case studies have explored the biological activities of oxadiazole derivatives:
- Dhumal et al. (2016) conducted a study on a series of heterocyclic compounds including oxadiazoles that showed promising antitubercular activity against Mycobacterium bovis. The most active compounds demonstrated significant inhibition in both active and dormant states.
- Salama et al. (2020) synthesized various oxadiazole derivatives and evaluated their antimicrobial activity against multiple strains of Clostridium difficile, revealing superior efficacy compared to standard treatments.
Q & A
Q. What synthetic protocols are optimal for preparing 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carbimidoyl chloride, and how can reaction efficiency be monitored?
Methodological Answer: The compound is synthesized via nitrosation of 4-amino-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide using sodium nitrite in an acidic aqueous medium (HCl, acetic acid, and water) at 0°C to room temperature . Key parameters include stoichiometric control of sodium nitrite (0.98 equiv.) and NaCl to stabilize intermediates. Reaction progress is monitored via TLC (thin-layer chromatography) using ethyl acetate/hexane solvent systems. Post-reaction, extraction with ethyl acetate and purification via recrystallization yield the product. For reproducibility, ensure pH adjustment with NaHCO₃ to neutralize excess acid .
Q. How can researchers reliably characterize the purity and structural integrity of this compound?
Methodological Answer: Characterization involves a multi-technique approach:
- 1H/13C NMR : Detect characteristic peaks for the oxadiazole ring (δ 4.60–4.56 ppm for CH groups) and hydroxylamine (-NH-OH) protons .
- IR Spectroscopy : Identify N-O stretches (1250–1350 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .
- Elemental Analysis : Confirm %C, %H, %N (e.g., calculated vs. observed ratios for C₂H₄ClN₅O₂) .
- Melting Point : Compare to literature values (e.g., derivatives in the 216–245°C range) .
Purity ≥97% is achievable via repeated recrystallization in ethanol/water mixtures .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer: The electron-withdrawing oxadiazole ring and chloroimidoyl group enhance electrophilicity, favoring reactions with amines or thiols. For example, coupling with 2-chloro-N,N-dimethylbenzene-1,4-diamine in ethanol at 60°C yields carboximidamide derivatives via SN2 displacement . Computational studies (DFT) can model charge distribution to predict regioselectivity. Experimental validation includes kinetic assays under varying pH and solvent polarities to assess substituent effects on reaction rates .
Q. What are the stability profiles of this compound under varying storage conditions, and how can degradation be mitigated?
Methodological Answer: The compound is hygroscopic and sensitive to prolonged exposure to light or moisture. Stability studies show:
- Thermal Stability : Decomposition above 100°C; store at -20°C under inert gas (N₂/Ar).
- pH Sensitivity : Degrades in strongly acidic (pH <2) or basic (pH >10) conditions; neutral buffers (pH 6–8) are optimal .
- Light Sensitivity : Use amber vials to prevent photolytic cleavage of the N–O bond.
Degradation products (e.g., oxadiazole ring-opened species) are detectable via HPLC-MS with internal standards like DNSAH-13C6 .
Q. How can contradictions in reported synthetic yields (e.g., 70–85%) be resolved through mechanistic analysis?
Methodological Answer: Yield discrepancies arise from variations in nitrosation efficiency and intermediate stabilization. Key factors:
- Nitrite Equivalents : Substoichiometric NaNO₂ (0.95–1.05 equiv.) minimizes overoxidation .
- Solvent Polarity : Ethanol/water mixtures improve solubility of intermediates vs. pure aqueous systems .
- Temperature Gradients : Gradual warming (0°C → RT) reduces side-product formation.
Statistical design-of-experiments (DoE) models can optimize parameters, while LC-MS tracks side products (e.g., nitroso derivatives) .
Methodological & Analytical Challenges
Q. What strategies are recommended for resolving spectral overlaps in NMR characterization of derivatives?
Methodological Answer: For complex derivatives (e.g., N-substituted carboximidamides), use:
Q. How can computational chemistry aid in predicting the biological activity of derivatives?
Methodological Answer: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with target proteins (e.g., fungal CYP51 for antifungal leads ). QSAR models using Hammett constants (σ) of substituents correlate electronic effects with bioactivity. Validate predictions via enzymatic assays (e.g., MIC values against Pneumocystis carinii) .
Data Contradiction & Reproducibility
Q. Why do some studies report divergent reaction outcomes when using this compound as a synthon?
Methodological Answer: Discrepancies stem from:
- Impurity Profiles : Trace HCl or NaNO₂ residues alter reaction pathways. Pre-purify starting materials via column chromatography .
- Ambient Moisture : Hydrolysis of the chloroimidoyl group forms carboximidamide byproducts; use anhydrous solvents and molecular sieves .
- Catalytic Traces : Metal ions (e.g., Fe³⁺) accelerate decomposition; employ chelating agents (EDTA) in aqueous steps .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
